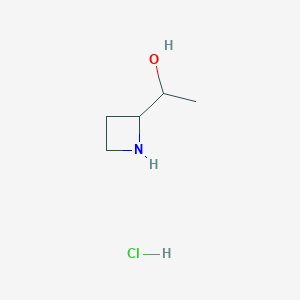![molecular formula C24H17FN2O5S B2968395 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114853-39-2](/img/structure/B2968395.png)
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile” is a complex organic molecule. It contains a benzothiazin ring which is a seven-membered heterocyclic compound containing a nitrogen and a sulfur atom . The molecule also contains a benzonitrile group, which is a benzene ring attached to a nitrile group .
Aplicaciones Científicas De Investigación
Antitumor Activity and Mechanisms
Research into fluorinated 2-(4-aminophenyl)benzothiazoles and related compounds has demonstrated potent cytotoxicity in vitro against certain cancer cell lines, such as human breast cancer cells, while showing inactivity against others like prostate and colon cells. This specificity is attributed to the induction of cytochrome P450 CYP1A1, a critical enzyme in mediating the antitumor effects of these compounds. Specifically, compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have shown potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Mechanistic studies suggest that these compounds are not reliant on CYP1A1 induction for their antitumor activity, indicating a possibly distinct mode of action compared to other derivatives in the same class (Hutchinson et al., 2001); (Mortimer et al., 2006).
Prodrug Development for Improved Bioavailability
To overcome challenges related to the lipophilicity of benzothiazole derivatives, amino acid prodrugs have been developed. These prodrugs are designed to be water-soluble and chemically stable, enabling easier administration and potentially better therapeutic outcomes. In vivo studies have shown that such prodrugs can significantly retard the growth of tumors in models of breast and ovarian cancer, with manageable side effects (Bradshaw et al., 2002).
Novel Synthesis Methods and Derivatives
Innovative synthetic routes have been developed to create novel benzothiazole derivatives with potential antimicrobial and anticancer activities. These methods enable the preparation of compounds with various substitutions, potentially leading to new therapeutic agents with enhanced efficacy and selectivity. For instance, synthesis techniques incorporating fluorine into the benzothiazole structure have been explored to create compounds with significant bioactivity (Jagtap et al., 2010).
Photophysical and Chemosensory Applications
Beyond their antitumor potential, some benzothiazole derivatives have been investigated for their photophysical properties, demonstrating utility in fluorescent probes for sensing pH and metal cations. This indicates a broader range of applications for benzothiazole compounds in bioimaging and diagnostic fields (Tanaka et al., 2001).
Propiedades
IUPAC Name |
4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5S/c1-31-20-9-5-16(11-21(20)32-2)24(28)23-14-27(18-7-3-15(13-26)4-8-18)19-12-17(25)6-10-22(19)33(23,29)30/h3-12,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUTMVJCNGFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2968312.png)


![N-[4-({4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2968316.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)


![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)


![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2968330.png)

![methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate](/img/structure/B2968334.png)

